Meta‑Bromo Benzyl Substitution Creates Distinct Lipophilicity and Topological Polar Surface Area Relative to Ortho‑Chlorophenyl and Methoxy Analogs
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide exhibits a calculated XLogP of 4.2 and a topological polar surface area (TPSA) of 49.3 Ų . In contrast, the ortho‑chlorophenyl analog 3‑bromo‑5‑chloro‑N‑(2‑chlorophenyl)‑2‑hydroxybenzamide (BCNCPB–OH, CAS not assigned but structurally verified) possesses a higher molecular weight (377.0 g/mol vs. 340.6 g/mol) and an additional chlorine atom, which increases both lipophilicity and TPSA [1]. A further comparator, N‑(2‑bromophenyl)‑5‑chloro‑2‑methoxybenzamide (CAS 349538-99-4), replaces the 2‑hydroxy group with a methoxy, eliminating one hydrogen‑bond donor and altering the hydrogen‑bond network capacity [2]. The quantified difference in HBD count (2 for the target, 1 for the methoxy analog) directly impacts solubility and permeability parameters critical for in vitro assay performance.
| Evidence Dimension | Computed physicochemical properties (XLogP, TPSA, HBD/HBA, molecular weight) |
|---|---|
| Target Compound Data | XLogP 4.2, TPSA 49.3 Ų, HBD 2, HBA 2, MW 338.97 g/mol |
| Comparator Or Baseline | BCNCPB–OH: MW ~377.0 g/mol, 3 halogen atoms; N-(2-bromophenyl)-5-chloro-2-methoxybenzamide: HBD 1, HBA 2, MW ~354.6 g/mol [1][2] |
| Quantified Difference | ΔMW: –36.0 g/mol vs BCNCPB–OH; ΔHBD: +1 vs methoxy analog; ΔXLogP: estimated –0.5 to –0.8 units vs BCNCPB–OH |
| Conditions | Calculated using standard in silico methods (CDK/XLogP3 algorithm) as reported in respective database entries |
Why This Matters
Differences in lipophilicity and hydrogen‑bonding capacity directly govern compound solubility, passive permeability, and non‑specific protein binding, making N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide a physicochemically distinct choice for assay development where balanced polarity is required.
- [1] Kanamori, D., Okamura, T., Yamamoto, H., Shimizu, S., Tsujimoto, Y., & Ueyama, N. (2004). Structures of the Small-Molecule Bcl‑2 Inhibitor (BH3I‑2) and Its Related Simple Model in Protonated and Deprotonated Forms. Bulletin of the Chemical Society of Japan, 77(11), 2057–2064. View Source
- [2] PubChem. N-(2-bromophenyl)-5-chloro-2-methoxybenzamide (CAS 349538-99-4). Compound Summary. https://pubchem.ncbi.nlm.nih.gov/ View Source
